TG2-IN-3h
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Overview
Description
TG2-IN-3h is a highly selective, potent, cell-permeable, and fluorescent irreversible inhibitor of tissue transglutaminase (TG2). Tissue transglutaminase is a multifunctional enzyme involved in various physiological processes, including protein cross-linking, GTP hydrolysis, and signal transduction. TG2 is implicated in several pathological conditions, such as cancer, celiac disease, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TG2-IN-3h involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in controlled environments, followed by purification and quality control measures to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
TG2-IN-3h primarily undergoes reactions typical of inhibitors, such as binding to the active site of TG2 and forming a covalent bond, leading to irreversible inhibition. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The reactions involving this compound typically require mild conditions, such as physiological pH and temperature. Common reagents include buffers and solvents that maintain the stability and activity of the compound .
Major Products Formed
The primary product formed from the reaction of this compound with TG2 is the covalently modified enzyme-inhibitor complex, which results in the irreversible inhibition of TG2 activity .
Scientific Research Applications
TG2-IN-3h has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Biology: Employed in cellular and molecular biology research to investigate the role of TG2 in various physiological and pathological processes, such as apoptosis, angiogenesis, and wound healing
Medicine: Explored as a potential therapeutic agent for diseases involving TG2 dysregulation, including cancer, celiac disease, and neurodegenerative disorders
Mechanism of Action
TG2-IN-3h exerts its effects by irreversibly binding to the active site of TG2, forming a covalent bond with the enzyme. This binding inhibits the enzymatic activity of TG2, preventing it from catalyzing the transamidation reaction. The inhibition of TG2 activity disrupts various cellular processes, including protein cross-linking and signal transduction, leading to the modulation of physiological and pathological pathways .
Comparison with Similar Compounds
TG2-IN-3h is unique in its high selectivity, potency, and cell permeability compared to other TG2 inhibitors. Some similar compounds include:
TG2-IN-1: Another TG2 inhibitor with lower selectivity and potency compared to this compound.
TG2-IN-2: A TG2 inhibitor with moderate selectivity and potency, but less cell permeability than this compound.
This compound stands out due to its superior properties, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H26N4O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[2-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C21H26N4O4S/c1-4-20(26)22-15-21(27)24-11-13-25(14-12-24)30(28,29)19-10-6-7-16-17(19)8-5-9-18(16)23(2)3/h4-10H,1,11-15H2,2-3H3,(H,22,26) |
InChI Key |
PBRTXVPCMZIRCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C(=O)CNC(=O)C=C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.